molecular formula C19H17ClN2S B12703700 4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(2-chlorophenyl)- CAS No. 137052-85-8

4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(2-chlorophenyl)-

Cat. No.: B12703700
CAS No.: 137052-85-8
M. Wt: 340.9 g/mol
InChI Key: AQKYHKIVGUYUIZ-UHFFFAOYSA-N
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Description

4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(2-chlorophenyl)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of multiple fused rings and a chlorophenyl group contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(2-chlorophenyl)- involves several steps, starting from readily available precursors. One common synthetic route involves the cyclization of thiophene derivatives with appropriate amines and aldehydes under controlled conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(2-chlorophenyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the chlorophenyl group and the fused ring system allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(2-chlorophenyl)- can be compared with other similar compounds, such as:

    Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thiophene-based ring system but differ in the specific arrangement of atoms and functional groups.

    Thieno[3,4-b]pyridine derivatives: These compounds also contain a thiophene ring but have different substitution patterns and ring fusion.

    Benzodiazepine derivatives: These compounds have a similar diazepine ring but differ in the fused ring systems and substituents.

Properties

CAS No.

137052-85-8

Molecular Formula

C19H17ClN2S

Molecular Weight

340.9 g/mol

IUPAC Name

7-(2-chlorophenyl)-16-thia-2,8-diazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,11(15)-tetraene

InChI

InChI=1S/C19H17ClN2S/c20-15-7-2-1-5-13(15)18-16-8-4-10-22(16)19-14(11-21-18)12-6-3-9-17(12)23-19/h1-2,4-5,7-8,10,18,21H,3,6,9,11H2

InChI Key

AQKYHKIVGUYUIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2CNC(C4=CC=CN43)C5=CC=CC=C5Cl

Origin of Product

United States

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